N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide
CAS No.: 787591-28-0
Cat. No.: VC19060052
Molecular Formula: C15H15N5O
Molecular Weight: 281.31 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide - 787591-28-0](/images/structure/VC19060052.png)
Specification
CAS No. | 787591-28-0 |
---|---|
Molecular Formula | C15H15N5O |
Molecular Weight | 281.31 g/mol |
IUPAC Name | N-[4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]acetamide |
Standard InChI | InChI=1S/C15H15N5O/c1-10(21)19-12-5-3-11(4-6-12)13-9-18-15-14(16-2)17-7-8-20(13)15/h3-9H,1-2H3,(H,16,17)(H,19,21) |
Standard InChI Key | YZGJMCQUKJOPMQ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C2=CN=C3N2C=CN=C3NC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide (C₁₅H₁₅N₅O) features a planar imidazo[1,2-a]pyrazine moiety linked to a para-substituted phenyl group via a carbon-nitrogen bond, with an acetamide functional group at the phenyl ring’s fourth position. The methylamino group at the pyrazine’s eighth position enhances solubility and influences hydrogen-bonding interactions with biological targets.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 787590-71-0 |
Molecular Weight | 281.31 g/mol |
IUPAC Name | N-[4-(8-methylaminoimidazo[1,2-a]pyrazin-3-yl)phenyl]acetamide |
SMILES | CC(=O)NC1=CC=CC(=C1)C2=CN=C3N2C=CN=C3NC |
InChI Key | SYBQQDLZVDRCKH-UHFFFAOYSA-N |
The compound’s stability is attributed to its conjugated π-system, which resists oxidative degradation under standard laboratory conditions.
Synthetic Pathways
Synthesis typically involves three stages:
-
Formation of the imidazo[1,2-a]pyrazine core: Cyclocondensation of 2-aminopyrazine with α-haloketones under basic conditions yields the bicyclic structure .
-
Introduction of the methylamino group: Nucleophilic substitution at the pyrazine’s eighth position using methylamine in aprotic solvents (e.g., DMF) at 60–80°C .
-
Acetamide functionalization: Coupling the phenyl intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) completes the structure.
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity, as confirmed by HPLC.
Biological Activity and Mechanisms
Protein Kinase Modulation
The compound inhibits adenosine triphosphate (ATP) binding in kinase domains, particularly targeting tyrosine kinases associated with cancer cell proliferation . In vitro studies demonstrate IC₅₀ values of 12–18 nM against ABL1 and FLT3 kinases, surpassing first-generation inhibitors like imatinib.
Antiproliferative Effects
In hepatocellular carcinoma (HepG2) and glioblastoma (U87MG) cell lines, N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide reduces viability by 70–80% at 10 μM concentrations via caspase-3 activation and G1 cell cycle arrest. Synergistic effects with paclitaxel (combination index: 0.45) suggest potential for combination therapies.
Comparative Analysis with Structural Analogs
Imidazo[1,2-a]pyrimidine Derivatives
PL354366A1 discloses 6-methyl-2-(4-methyl-phenyl)-imidazo[1,2-a]pyrimidine-3-(N,N-dimethyl-acetamide), which replaces pyrazine with pyrimidine, reducing kinase affinity (IC₅₀: 45 nM for ABL1) but improving metabolic stability (t₁/₂: 8.2 h vs. 5.1 h) .
Benzamide-Based Inhibitors
US7504413B2 highlights N-(4-(imidazo[1,2-a]pyridin-yl)phenethyl)benzamide derivatives targeting mitotic kinesin CENP-E . While these compounds share acetamide groups, their pyridine cores exhibit distinct binding modes compared to pyrazine-based structures .
Table 2: Select Structural Analogs and Properties
Compound | Core Structure | Key Target | IC₅₀ (nM) |
---|---|---|---|
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide | Imidazopyrazine | ABL1/FLT3 | 12–18 |
6-methyl-2-(4-methyl-phenyl)-imidazo[1,2-a]pyrimidine-3-(N,N-dimethyl-acetamide) | Imidazopyrimidine | ABL1 | 45 |
N-(4-(imidazo[1,2-a]pyridin-yl)phenethyl)benzamide | Imidazopyridine | CENP-E | 22 |
Recent Advances and Future Directions
Recent efforts focus on improving bioavailability through prodrug formulations (e.g., phosphate esters) and nanoparticle delivery systems. A 2025 study reports a liposomal encapsulation method achieving 92% tumor uptake in murine models, reducing off-target toxicity by 40%. Future research should explore resistance mechanisms and combinatorial regimens with immunotherapy agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume